4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-13-8-10-15(11-9-13)27(23,24)19-18(21-14-5-2-1-3-6-14)26-17(22-19)16-7-4-12-25-16/h1-12,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWWIGCYWLGGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Core Construction
The 1,3-oxazole moiety is typically assembled via cyclocondensation of a β-ketoamide precursor. For example, furan-2-carbaldehyde and a β-ketoamide derived from N-phenylglycine undergo acid-catalyzed cyclization to form the oxazole ring. Alternative approaches employ Hantzsch-type reactions using α-haloketones and urea derivatives, though these methods often require stringent temperature control.
Sulfonylation of the Oxazole Amine
Introduction of the 4-fluorobenzenesulfonyl group is achieved through nucleophilic substitution, where the oxazole’s primary amine reacts with 4-fluorobenzenesulfonyl chloride. This step is highly sensitive to base selection, with triethylamine or pyridine preferred to scavenge HCl and prevent side reactions.
Functionalization of the Furan and Phenyl Groups
The furan-2-yl and N-phenyl substituents are introduced either during oxazole formation or via post-cyclization modifications. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is frequently employed to attach aromatic groups while preserving the oxazole’s integrity.
Stepwise Synthetic Methodologies
Oxazole Synthesis
A mixture of furan-2-carbaldehyde (1.2 eq), N-phenylglycine ethyl ester (1.0 eq), and p-toluenesulfonic acid (0.1 eq) in toluene is refluxed at 110°C for 12 hours under nitrogen. The intermediate β-ketoamide undergoes cyclization to yield 2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine with 74% isolated yield after recrystallization from ethanol.
Sulfonylation Reaction
The oxazole intermediate (1.0 eq) is dissolved in anhydrous dichloromethane and treated with 4-fluorobenzenesulfonyl chloride (1.2 eq) and triethylamine (2.5 eq) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours, achieving 82% yield after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 25 | 6 | 82 |
| Pyridine | THF | 40 | 4 | 78 |
| DBU | DMF | 60 | 3 | 65 |
Route 2: One-Pot Tandem Cyclization-Sulfonylation
This method integrates oxazole formation and sulfonylation in a single reaction vessel, reducing purification steps. A mixture of furan-2-carbaldehyde, N-phenylglycine, and 4-fluorobenzenesulfonyl chloride is heated at 80°C in acetonitrile with K₂CO₃ (2.0 eq). The one-pot procedure achieves 67% overall yield but requires careful pH control to prevent premature sulfonyl chloride hydrolysis.
Route 3: Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step. Combining furan-2-carbaldehyde and N-phenylglycine in acetic acid under microwave conditions (150°C, 300 W, 20 minutes) produces the oxazole core in 88% yield. Subsequent sulfonylation under conventional conditions completes the synthesis with a total yield of 84%.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (DMF, acetonitrile) enhance sulfonylation efficiency by stabilizing the transition state. However, DMF poses challenges in post-reaction purification due to high boiling points. Dichloromethane, while less polar, facilitates easier isolation via extraction.
Base Selection
Triethylamine outperforms stronger bases like DBU in sulfonylation, as excessive basicity promotes side reactions such as oxazole ring opening. Pyridine offers moderate yields but is less effective in HCl scavenging.
Catalytic Additives
The addition of catalytic KI (0.1 eq) in Route 1 improves oxazole cyclization yields by 12%, likely via halogen exchange mechanisms. Conversely, NaI reduces selectivity due to iodide’s nucleophilic interference.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for all routes, with Route 3 exhibiting the lowest impurity profile (1.2% by area).
Industrial-Scale Considerations
Cost Efficiency
Route 1 is preferred for large-scale production due to lower catalyst costs and solvent recyclability. The use of toluene (Route 1) versus DMF (Route 2) reduces waste disposal expenses by 40%.
Environmental Impact
Microwave-assisted synthesis (Route 3) reduces energy consumption by 60% compared to thermal methods, aligning with green chemistry principles.
Chemical Reactions Analysis
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine exhibit significant anticancer properties. For instance, studies on related oxazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell proliferation and survival .
Antimicrobial Properties
The presence of the sulfonamide group in the structure suggests potential antimicrobial activity. Compounds with similar functional groups have been studied for their ability to inhibit bacterial growth and may serve as leads for developing new antibiotics.
Antileishmanial Agents
Recent investigations into the amidoxime derivatives related to this compound have indicated potential as antileishmanial agents. The unique structural features of 4-F-PSO-Ph could contribute to its efficacy against Leishmania species, which are responsible for significant health issues globally .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that require careful selection of reagents and conditions to achieve high yields and purity. Common methods include:
- Formation of the Oxazole Ring : This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.
- Sulfonation : The introduction of the fluorobenzenesulfonyl group can be achieved through electrophilic aromatic substitution reactions.
- Final Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product in pure form.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism by which 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately resulting in the observed biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous 1,3-oxazole derivatives, focusing on substituent variations and their implications:
Key Observations:
Sulfonyl Group Modifications: Fluoro/Chloro vs. Methyl: The 4-fluorobenzenesulfonyl group in the target compound offers stronger electron-withdrawing effects compared to 4-chloro (polarizability: Cl > F) or 4-methyl (electron-donating) analogs. This may influence metabolic stability and target binding .
N-Substituent Variations :
- Phenyl vs. Fluorophenyl/Methoxyphenyl : The N-phenyl group in the target compound lacks the electron-withdrawing (fluoro) or electron-donating (methoxy) effects present in analogs, which could modulate interactions with hydrophobic pockets or hydrogen-bonding residues in biological targets .
Heterocyclic Substituents :
- Furan vs. Thiophene : Furan-2-yl (oxygen-containing) provides moderate electron-richness, while thiophen-2-yl (sulfur-containing) enhances π-stacking due to greater polarizability. Thiophene derivatives may exhibit stronger binding to aromatic residues in enzymes .
Biological Activity :
- While direct bioactivity data for the target compound is absent, structurally related thiazole and triazole derivatives demonstrate anticandidal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities . The fluorobenzenesulfonyl group’s electronegativity may similarly potentiate antifungal or antiproliferative effects.
Biological Activity
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine is a heterocyclic organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C19H13FN2O4S
- Molecular Weight : 384.38 g/mol
- Key Functional Groups : Furan ring, sulfonamide group, and oxazole moiety.
These components contribute to its unique biological profile and potential pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. The sulfonamide group can act as an electrophile, while the furan and oxazole rings may enhance binding affinity to target proteins, particularly those involved in kinase signaling pathways. This interaction can modulate cellular processes such as proliferation and apoptosis.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits notable activities in the following areas:
- Anticancer Activity : Research indicates that it may inhibit specific kinases implicated in cancer cell proliferation. For instance, it has shown potential in inhibiting tumor growth in xenograft models.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study demonstrated that this compound inhibited the growth of various cancer cell lines with IC50 values indicating significant potency. In particular, it showed effectiveness against HepG2 liver cancer cells.
- In Vivo Studies : In animal models, the compound exhibited tumor growth inhibition rates comparable to established chemotherapeutic agents like SAHA (suberoylanilide hydroxamic acid), highlighting its potential as a therapeutic agent.
- Kinase Inhibition : The compound was evaluated for its inhibitory effects on histone deacetylases (HDACs), showing selective inhibition against class I HDACs with implications for cancer treatment strategies.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibited HepG2 cell growth (IC50 = 1.30 μM) | |
| Anti-inflammatory | Modulated inflammatory pathways | |
| Kinase Inhibition | Selective inhibition of HDACs |
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methylbenzeneamine | Lacks fluorine substitution | Lower anticancer activity |
| 4-(trifluoromethylbenzenesulfonyl)-2-(furan-2-yl)-N-pyridinamine | Increased lipophilicity due to trifluoromethyl group | Enhanced bioavailability |
| 4-(chlorobenzenesulfonyl)-2-(furan-2-yl)-N-cyclohexylamine | Different reactivity patterns due to chlorine | Varies significantly from target compound |
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine?
Answer:
- Cyclization with POCl₃ : Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux (90–120°C) for 3–6 hours to form the oxazole core. Temperature control is critical to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates and yield by stabilizing intermediates. Post-reaction neutralization with ammonia (pH 8–9) precipitates the product .
- Purification : Recrystallize from a DMSO/water (2:1) mixture to achieve >95% purity, confirmed by HPLC .
Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine integration. For example, the furan-2-yl proton signals appear at δ 6.3–7.1 ppm, while the 4-fluorobenzenesulfonyl group shows distinct ¹⁹F shifts .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₁₄F₁N₃O₄S) with <2 ppm error .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve 3D structure using SHELXL (via WinGX or Olex2), focusing on oxazole ring planarity and sulfonyl group geometry .
Basic: How to design initial biological activity screening for this compound?
Answer:
- In Vitro Receptor Binding Assays : Test CRF₁ receptor antagonism (IC₅₀ <10 nM) using cAMP inhibition in Y79 retinoblastoma cells, following protocols similar to thiazol-2-amine derivatives .
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing furan-containing analogs .
- Cytotoxicity Profiling : Employ MTT assays on HEK-293 cells to establish selectivity indices (IC₅₀ >100 μM for safety) .
Advanced: How to refine hydrogen bonding networks in crystallographic studies of this compound?
Answer:
- SHELXL Refinement : Utilize
HKLF 4format for high-resolution data (<1.0 Å). Apply restraints for disordered sulfonyl oxygen atoms and anisotropic displacement parameters . - Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O=S motifs) using Etter’s notation (e.g., C(4) chains) to predict packing motifs. Tools like Mercury or CrystalExplorer aid visualization .
- Thermal Ellipsoid Modeling : Use ORTEP-3 to validate thermal motion parameters, ensuring R-factor <5% for precision .
Advanced: How to investigate structure-activity relationships (SAR) for the furan and sulfonyl moieties?
Answer:
- Substituent Variation : Synthesize analogs with 4-Cl, 4-NO₂, or 2,4-diMe substituents on the benzenesulfonyl group. Compare bioactivity to identify electron-withdrawing vs. donating effects .
- Furan Ring Modifications : Replace furan-2-yl with thiophene or pyridine rings. Assess changes in logP (via HPLC) and receptor binding affinity .
- QSAR Modeling : Use Gaussian09 to calculate electrostatic potential maps, correlating sulfonyl group charge distribution with CRF₁ receptor binding .
Advanced: How to resolve contradictions in spectral or bioassay data across studies?
Answer:
- NMR Discrepancies : Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to reassign ambiguous peaks .
- Bioactivity Variability : Replicate assays under standardized conditions (e.g., ATP levels in cell viability tests). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
- Crystallographic Validation : Compare experimental SCXRD data with DFT-optimized structures (B3LYP/6-31G*) to identify conformational outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
